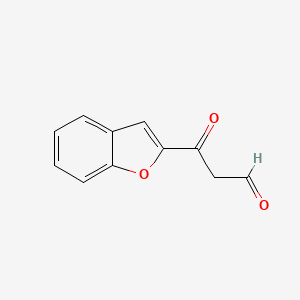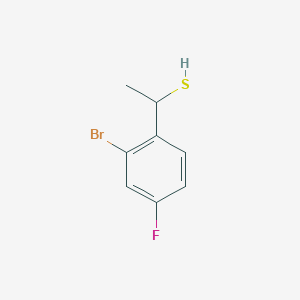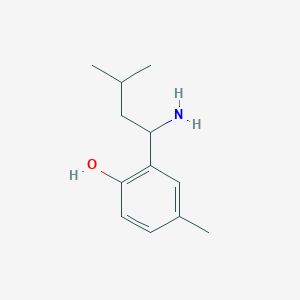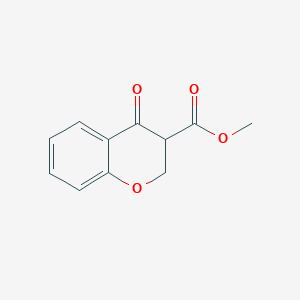
1-(3,5-Dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one is an organic compound with the molecular formula C11H12Cl2O2 This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenyl ring, along with a dimethylpropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloro-4-hydroxybenzaldehyde and 2,2-dimethylpropanal.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the desired product along with water as a byproduct.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction and minimize the formation of byproducts.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-Dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,5-dichloro-4-hydroxybenzaldehyde or 3,5-dichloro-4-hydroxybenzoic acid.
Reduction: Formation of 1-(3,5-dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-ol.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
1-(3,5-Dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of urate transporters, reducing uric acid levels in the body.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,5-Dichloro-4-hydroxyphenyl)ethan-1-one: Similar structure but with an ethanone moiety instead of dimethylpropanone.
3,5-Dichloro-4-hydroxybenzaldehyde: Lacks the dimethylpropanone group.
3,5-Dichloro-4-hydroxybenzoic acid: Contains a carboxylic acid group instead of the dimethylpropanone group.
Uniqueness
1-(3,5-Dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one is unique due to the presence of the dimethylpropanone moiety, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H12Cl2O2 |
|---|---|
Peso molecular |
247.11 g/mol |
Nombre IUPAC |
1-(3,5-dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C11H12Cl2O2/c1-11(2,3)10(15)6-4-7(12)9(14)8(13)5-6/h4-5,14H,1-3H3 |
Clave InChI |
RWTALRMZYAYHFK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C1=CC(=C(C(=C1)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1-Cyclopropylethyl)amino]propan-1-ol](/img/structure/B13308637.png)


![2-[5-Amino-3-(1,1-difluoroethyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13308656.png)
amine](/img/structure/B13308664.png)

![7-Oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13308685.png)
![3-{[(4-Chloro-3-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13308688.png)
![4-Ethyl-4-(methoxymethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13308689.png)
![4-Methyl-2-{[(2-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13308693.png)
![2-chloro-N-[1-(furan-2-yl)ethyl]aniline](/img/structure/B13308695.png)

